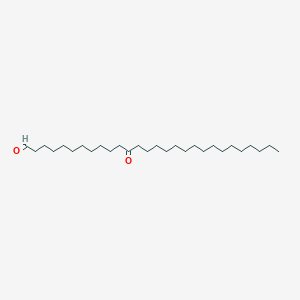

12-Oxooctacosanal

Description

12-Oxooctacosanal is a hypothetical long-chain aliphatic compound featuring a 28-carbon backbone with a ketone group at the 12th carbon and an aldehyde functional group at the terminal position. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous compounds such as 1-octacosanol (C28H58O, a 28-carbon alcohol) and 12-oxooctadecanoic acid (C18H34O3, an 18-carbon fatty acid with a ketone group) . Compounds with ketone groups in similar positions, such as 12-ketodeoxycholic acid (a bile acid derivative with a steroid backbone) , are known to participate in biological signaling and metabolic pathways.

Properties

CAS No. |

91660-09-2 |

|---|---|

Molecular Formula |

C28H54O2 |

Molecular Weight |

422.7 g/mol |

IUPAC Name |

12-oxooctacosanal |

InChI |

InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28(30)26-23-20-17-14-12-15-18-21-24-27-29/h27H,2-26H2,1H3 |

InChI Key |

FMPMJKFZBQVOCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Oxooctacosanal typically involves the oxidation of octacosanol. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective oxidation of the primary alcohol group to an aldehyde.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agents and solvents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 12-Oxooctacosanal undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 12-hydroxyoctacosanol.

Condensation: The aldehyde group can participate in aldol condensation reactions to form larger molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Condensation: Base catalysts like sodium hydroxide (NaOH) are often employed.

Major Products:

Oxidation: 12-Oxooctacosanoic acid.

Reduction: 12-Hydroxyoctacosanol.

Condensation: Various aldol products depending on the reactants used.

Scientific Research Applications

12-Oxooctacosanal has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studies have explored its role in lipid metabolism and its potential as a biomarker for certain metabolic disorders.

Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the context of anti-inflammatory and antioxidant properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 12-Oxooctacosanal involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid oxidation. Its aldehyde group allows it to form Schiff bases with amino groups in proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical properties of 12-oxooctacosanal and related compounds:

*Hypothetical values based on structural analogs.

Key Observations:

- Chain Length and Functional Groups: this compound shares the 28-carbon chain length with 1-octacosanol but differs in functional groups (aldehyde/ketone vs. alcohol). This difference likely impacts solubility and reactivity. Alcohols like 1-octacosanol are less polar than aldehydes or ketones, affecting their interaction with biological membranes . 12-Oxo-octadecanoic acid and 12-ketodeoxycholic acid feature shorter chains (C18 and C24, respectively) but share the ketone group at C12. The carboxylic acid group in these compounds enhances water solubility compared to aldehydes or alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.